tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2095396-80-6
VCID: VC12001611
InChI: InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

CAS No.: 2095396-80-6

Cat. No.: VC12001611

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate - 2095396-80-6

Specification

CAS No. 2095396-80-6
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1
Standard InChI Key PMHVWMRXSNLKKM-JOYOIKCWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)C=O
SMILES CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O

Introduction

Structural and Stereochemical Features

Core Bicyclic Architecture

The azabicyclo[3.2.0]heptane system forms the scaffold of this compound, comprising a seven-membered ring system fused with a three-membered aziridine-like ring. The (1R,5R) stereochemistry dictates the spatial arrangement of substituents, influencing both synthetic accessibility and biological interactions. X-ray crystallography of analogous structures reveals that the bicyclic system adopts a boat-like conformation, with the nitrogen atom occupying a bridgehead position . This geometry imposes significant ring strain, which enhances reactivity toward nucleophilic and electrophilic agents.

Functional Group Analysis

  • tert-Butyl Carbamate: The tert-butoxycarbonyl (Boc) group at position 3 serves as a protective moiety for the secondary amine, enabling selective functionalization of other regions of the molecule.

  • Formyl Group: Positioned at the bridgehead carbon (C1), the aldehyde functionality provides a handle for further derivatization via condensation or nucleophilic addition reactions.

  • Carboxylate Ester: The ester linkage at C3 enhances solubility in organic solvents and stabilizes the bicyclic system against ring-opening reactions under mild conditions.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis of tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate typically proceeds through a sequence of 4–6 steps, beginning with readily available pyrrolidine or aziridine precursors. A representative route involves:

  • Ring-Closing Metathesis: Formation of the bicyclic framework using Grubbs catalysts under inert conditions.

  • Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate.

  • Oxidation: Selective oxidation of a primary alcohol to the aldehyde using Swern or Dess-Martin conditions .

Optimization Challenges

  • Stereochemical Control: Achieving high enantiomeric excess (ee) requires chiral auxiliaries or asymmetric catalysis. Mitsunobu reactions have been employed to install the (1R,5R) configuration with >90% ee.

  • Yield Limitations: Ring strain in the azabicyclo[3.2.0]heptane system often leads to side reactions during functionalization, necessitating low-temperature conditions (-78°C) and slow reagent addition .

Industrial-Scale Production

While laboratory-scale syntheses are well-documented, industrial manufacturing faces hurdles related to cost-effective purification and waste management. Continuous-flow systems have shown promise in mitigating these issues by improving heat transfer and reducing reaction times .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.5
SolubilitySoluble in DCM, THF; insoluble in water

Discrepancies in molecular weight values (e.g., 293.28 g/mol in some sources) likely stem from incorrect data entry or confusion with structurally similar compounds. The compound’s low water solubility aligns with its lipophilic tert-butyl and ester groups, suggesting suitability for lipid-based drug formulations.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro assays.

  • Target Identification: Employ CRISPR-Cas9 screens to map interactions with human proteomes.

  • Process Chemistry: Develop enantioselective catalytic systems to reduce reliance on chiral auxiliaries .

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